molecular formula C8H11NO B11968321 Tricyclo[2.2.1.02,6]heptane-1-carboxamide CAS No. 75647-64-2

Tricyclo[2.2.1.02,6]heptane-1-carboxamide

Cat. No.: B11968321
CAS No.: 75647-64-2
M. Wt: 137.18 g/mol
InChI Key: ARRMFGCGCHTSDF-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.02,6]heptane-1-carboxamide is a unique organic compound characterized by its tricyclic structure. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptane-1-carboxamide typically involves the reaction of tricyclo[2.2.1.02,6]heptane with carboxamide derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The reaction conditions are optimized to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions: Tricyclo[2.2.1.02,6]heptane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.02,6]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Tricyclo[2.2.1.02,6]heptane: A related compound with a similar tricyclic structure but different functional groups.

    Nortricyclene: Another tricyclic compound with distinct chemical properties and applications.

Uniqueness: Tricyclo[2.2.1.02,6]heptane-1-carboxamide stands out due to its unique combination of stability, reactivity, and versatility in various chemical reactions. Its distinctive structure allows for a wide range of applications, making it a valuable compound in both research and industry.

Properties

CAS No.

75647-64-2

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

tricyclo[2.2.1.02,6]heptane-1-carboxamide

InChI

InChI=1S/C8H11NO/c9-7(10)8-3-4-1-5(8)6(8)2-4/h4-6H,1-3H2,(H2,9,10)

InChI Key

ARRMFGCGCHTSDF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C3(C2)C(=O)N

Origin of Product

United States

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